N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide
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Overview
Description
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve the use of solvents like ethanol and catalysts such as anhydrous sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor, antibacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind effectively to biological targets, potentially inhibiting enzymes and disrupting cellular processes. The thiazolo[3,2-a]pyrimidine core is particularly important for its biological activity, as it can mimic purine structures and interact with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core and exhibit similar biological activities.
Pyrazolo[3,4-d]thiazoles: These compounds have a similar fused ring structure and are known for their antitumor and antibacterial properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds also share structural similarities and are used in various medicinal applications.
Uniqueness
N’-[(E)-(6-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl and oxazole moieties, along with the thiazolo[3,2-a]pyrimidine core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H22FN5O7S |
---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C27H22FN5O7S/c1-36-22-17(9-16-10-19(32-40-16)14-3-5-15(28)6-4-14)18(23(37-2)25-24(22)38-13-39-25)12-29-31-26(35)20-11-21(34)33-7-8-41-27(33)30-20/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,31,35)/b29-12+ |
InChI Key |
IETJIGPAHQYILA-XKJRVUDJSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N/NC(=O)C5=CC(=O)N6C=CSC6=N5)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=O)C5=CC(=O)N6C=CSC6=N5)OC)OCO2 |
Origin of Product |
United States |
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